molecular formula C19H14F3N3O3S B2419343 2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole CAS No. 1226458-47-4

2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Cat. No.: B2419343
CAS No.: 1226458-47-4
M. Wt: 421.39
InChI Key: RXKVVJFSPGPUAR-UHFFFAOYSA-N
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Description

2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including an allylthio group, a nitrophenyl group, and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole core, followed by the introduction of the allylthio, nitrophenyl, and trifluoromethoxyphenyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, would be essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium thiolate are often used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique functional groups.

Mechanism of Action

The mechanism of action of 2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl and trifluoromethoxy groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(allylthio)-5-(4-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
  • 2-(methylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
  • 2-(allylthio)-5-(3-nitrophenyl)-1-(4-methoxyphenyl)-1H-imidazole

Uniqueness

2-(allylthio)-5-(3-nitrophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(3-nitrophenyl)-2-prop-2-enylsulfanyl-1-[4-(trifluoromethoxy)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O3S/c1-2-10-29-18-23-12-17(13-4-3-5-15(11-13)25(26)27)24(18)14-6-8-16(9-7-14)28-19(20,21)22/h2-9,11-12H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKVVJFSPGPUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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